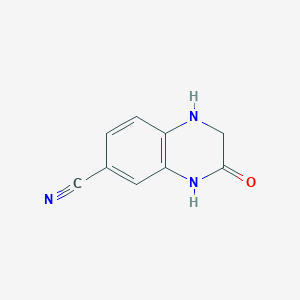
Glyceryl tri(palmitate-1-13C)
Overview
Description
Glyceryl tri(palmitate-1-13C): , also known as 1,2,3-propanetriol tris(hexadecanoate-1-13C), is a labeled glyceride compound where the palmitic acid moieties are isotopically enriched with carbon-13. This compound is primarily used in scientific research to trace metabolic pathways and study lipid metabolism due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl tri(palmitate-1-13C) is synthesized through the esterification of glycerol with palmitic acid that is enriched with carbon-13. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
- Glycerol is mixed with palmitic acid-1-13C in a molar ratio of 1:3.
- The mixture is heated under reflux with a catalytic amount of sulfuric acid.
- The reaction is monitored until the formation of glyceryl tri(palmitate-1-13C) is complete, which is confirmed by thin-layer chromatography (TLC).
- The product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of glyceryl tri(palmitate-1-13C) follows similar principles but on a larger scale. The process involves:
- Large-scale esterification reactors.
- Continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration.
- Efficient purification techniques like distillation and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: Glyceryl tri(palmitate-1-13C) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, glyceryl tri(palmitate-1-13C) can be hydrolyzed to yield glycerol and palmitic acid-1-13C.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of glyceryl tri(palmitate-1-13C) can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of glycerol and palmitic alcohol-1-13C.
Common Reagents and Conditions:
Hydrolysis: Water, sulfuric acid or sodium hydroxide, heat.
Oxidation: Potassium permanganate, chromic acid, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Hydrolysis: Glycerol and palmitic acid-1-13C.
Oxidation: Corresponding carboxylic acids.
Reduction: Glycerol and palmitic alcohol-1-13C.
Scientific Research Applications
Glyceryl tri(palmitate-1-13C) is widely used in scientific research, particularly in:
Lipid Metabolism Studies: The isotopic labeling allows researchers to trace the metabolic pathways of lipids in biological systems.
Nutritional Studies: It is used to study the digestion and absorption of fats in the human body.
Medical Diagnostics: The compound is employed in breath tests to diagnose fat malabsorption disorders.
Biochemical Research: It helps in understanding the enzymatic processes involved in lipid metabolism.
Mechanism of Action
The mechanism of action of glyceryl tri(palmitate-1-13C) involves its incorporation into metabolic pathways where it mimics the behavior of natural triglycerides. The carbon-13 labeling allows for the tracking of the compound through various biochemical processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular targets include enzymes involved in lipid metabolism, such as lipases and esterases, which catalyze the hydrolysis of the compound.
Comparison with Similar Compounds
Glyceryl tri(palmitate-1,2-13C2): Similar to glyceryl tri(palmitate-1-13C) but with two carbon-13 labels.
Glyceryl tri(oleate-1-13C): Contains oleic acid instead of palmitic acid, labeled with carbon-13.
Glyceryl tri(stearate-1-13C): Contains stearic acid instead of palmitic acid, labeled with carbon-13.
Uniqueness: Glyceryl tri(palmitate-1-13C) is unique due to its specific labeling with carbon-13 at the palmitic acid moieties, making it particularly useful for detailed studies of lipid metabolism and related biochemical processes. Its high isotopic purity and specific labeling position provide precise tracking capabilities in metabolic studies.
Properties
IUPAC Name |
2,3-di((113C)hexadecanoyloxy)propyl (113C)hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i49+1,50+1,51+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-SRWOPVBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583692 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168294-57-3 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


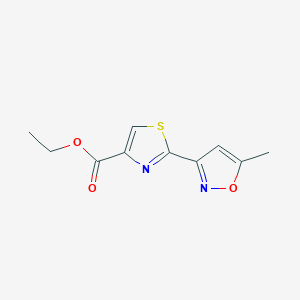
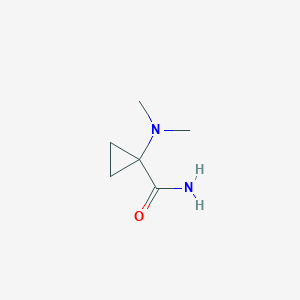
![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)

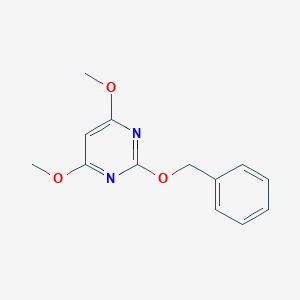
![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)
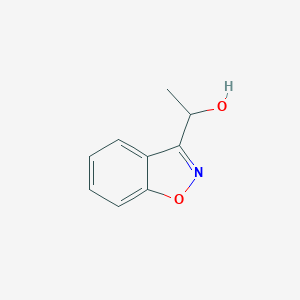


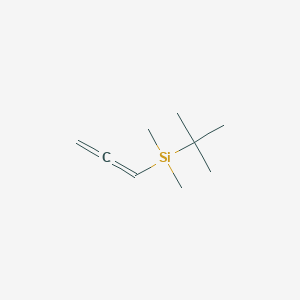

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)
